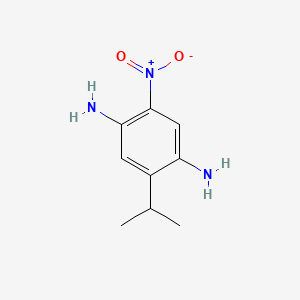
4-Amino-3-nitro-6-isopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-nitro-6-isopropylaniline is an aromatic amine with the molecular formula C9H13N3O2. This compound is characterized by the presence of an amino group, a nitro group, and an isopropyl group attached to a benzene ring. It is a derivative of aniline, which is widely used in the chemical and biological industries for the production of dyes, pesticides, and antioxidants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitro-6-isopropylaniline typically involves a multi-step process starting from benzeneThe final step involves the reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which is more efficient and scalable. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-nitro-6-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Amino-3-nitro-6-isopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 4-Amino-3-nitro-6-isopropylaniline involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
4-Aminoaniline: Lacks the nitro and isopropyl groups, making it less reactive.
4-Nitroaniline: Lacks the amino and isopropyl groups, making it more reactive.
4-Isopropylaniline: Lacks the nitro and amino groups, making it more stable.
Uniqueness: 4-Amino-3-nitro-6-isopropylaniline is unique due to the presence of all three functional groups (amino, nitro, and isopropyl) on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
82856-97-1 |
|---|---|
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-nitro-5-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)6-3-8(11)9(12(13)14)4-7(6)10/h3-5H,10-11H2,1-2H3 |
Clé InChI |
ABOWOWSCERRWAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1N)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
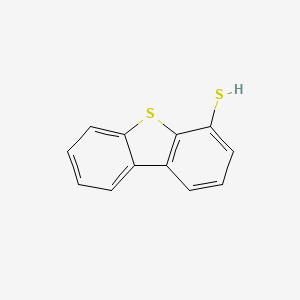
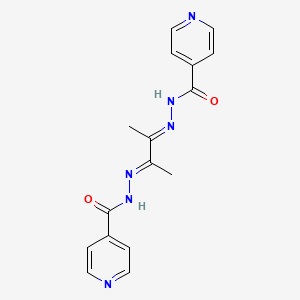
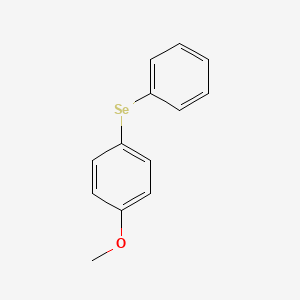
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
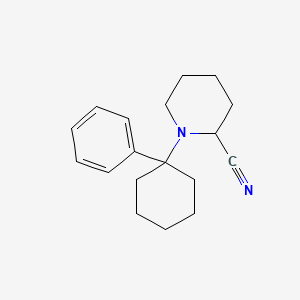
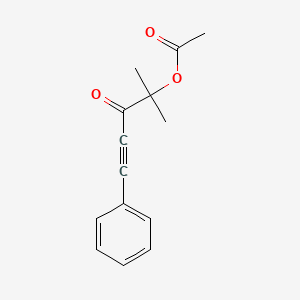
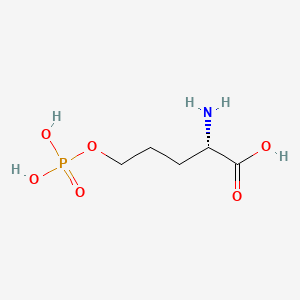
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
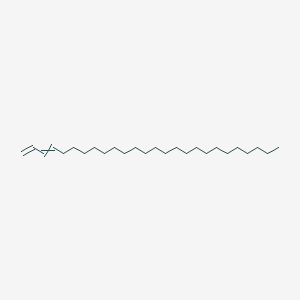
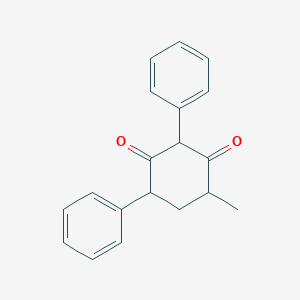

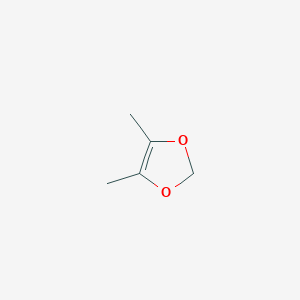
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
